1H,4H,5H-Furo[2,3-c]pyrazole-3-carboxylic acid hydrochloride
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Overview
Description
1H,4H,5H-Furo[2,3-c]pyrazole-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique fused ring structure, which includes both furan and pyrazole moieties. The presence of these rings imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,4H,5H-Furo[2,3-c]pyrazole-3-carboxylic acid hydrochloride typically involves multi-step reactions. One common method is the “on-water” one-pot four-component synthesis. This method involves the reaction of hydrazines, ethyl acetoacetate, aromatic amines, and phenylglyoxal monohydrate in water. The reaction proceeds through a series of steps including Knoevenagel condensation, Michael addition, intramolecular cyclization, and dehydration .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied. This includes the use of water as a solvent, catalyst-free conditions, and simple workup procedures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1H,4H,5H-Furo[2,3-c]pyrazole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
1H,4H,5H-Furo[2,3-c]pyrazole-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies due to its antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 1H,4H,5H-Furo[2,3-c]pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
1H,4H,5H,6H-Cyclopenta[c]pyrazole-3-carboxylic acid: This compound shares a similar pyrazole ring structure but differs in the fused ring system.
1H-Furo[2,3-c]pyrazole-4-amine: Another related compound with a similar core structure but different functional groups.
Uniqueness: 1H,4H,5H-Furo[2,3-c]pyrazole-3-carboxylic acid hydrochloride is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H7ClN2O3 |
---|---|
Molecular Weight |
190.58 g/mol |
IUPAC Name |
4,5-dihydro-2H-furo[2,3-c]pyrazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H6N2O3.ClH/c9-6(10)4-3-1-2-11-5(3)8-7-4;/h1-2H2,(H,7,8)(H,9,10);1H |
InChI Key |
OOHUQUBCWKUMSB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=NNC(=C21)C(=O)O.Cl |
Origin of Product |
United States |
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